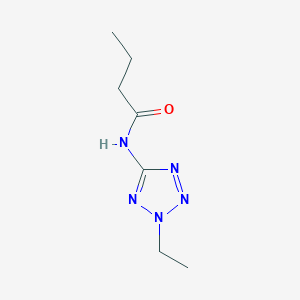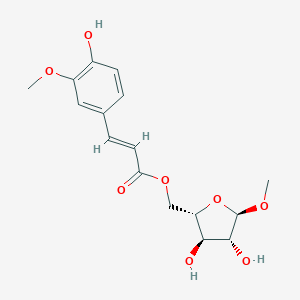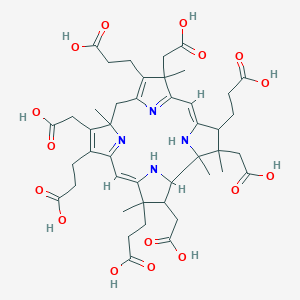
N-(2-ethyl-2H-tetraazol-5-yl)butanamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
N-(2-ethyl-2H-tetraazol-5-yl)butanamide, also known as AETB, is a chemical compound that has gained attention in the scientific community due to its potential applications in biochemical and physiological research. AETB is a tetrazole derivative and is structurally similar to other tetrazole-containing compounds that have been found to exhibit biological activity. In Additionally, we will list future directions for research on AETB.
科学的研究の応用
N-(2-ethyl-2H-tetraazol-5-yl)butanamide has been found to have potential applications in a variety of scientific research areas. One of the primary uses of N-(2-ethyl-2H-tetraazol-5-yl)butanamide is as a fluorescent probe for detecting the presence of copper ions in biological systems. N-(2-ethyl-2H-tetraazol-5-yl)butanamide has also been used as a ligand for the synthesis of metal complexes, which have been found to exhibit biological activity. Additionally, N-(2-ethyl-2H-tetraazol-5-yl)butanamide has been investigated for its potential as a photosensitizer in photodynamic therapy, a treatment for cancer that involves the use of light and a photosensitizing agent.
作用機序
The mechanism of action of N-(2-ethyl-2H-tetraazol-5-yl)butanamide is not fully understood, but it is thought to involve the formation of a complex with metal ions such as copper. This complex can then interact with biological molecules such as proteins and DNA, leading to changes in their structure and function.
Biochemical and Physiological Effects:
N-(2-ethyl-2H-tetraazol-5-yl)butanamide has been found to exhibit a variety of biochemical and physiological effects in vitro. For example, N-(2-ethyl-2H-tetraazol-5-yl)butanamide has been shown to inhibit the activity of the enzyme acetylcholinesterase, which is involved in the breakdown of the neurotransmitter acetylcholine. N-(2-ethyl-2H-tetraazol-5-yl)butanamide has also been found to induce apoptosis, or programmed cell death, in cancer cells. Additionally, N-(2-ethyl-2H-tetraazol-5-yl)butanamide has been shown to have antioxidant activity, which may be beneficial in the treatment of diseases such as Alzheimer's and Parkinson's.
実験室実験の利点と制限
One advantage of using N-(2-ethyl-2H-tetraazol-5-yl)butanamide in lab experiments is its fluorescent properties, which make it a useful tool for detecting the presence of copper ions in biological systems. Additionally, N-(2-ethyl-2H-tetraazol-5-yl)butanamide's ability to form metal complexes may make it a useful tool for the synthesis of new compounds with biological activity. However, one limitation of using N-(2-ethyl-2H-tetraazol-5-yl)butanamide is its potential toxicity, which may limit its use in certain experiments.
将来の方向性
There are several future directions for research on N-(2-ethyl-2H-tetraazol-5-yl)butanamide. One area of interest is the development of new metal complexes using N-(2-ethyl-2H-tetraazol-5-yl)butanamide as a ligand, with the goal of identifying compounds with enhanced biological activity. Additionally, further studies are needed to fully understand the mechanism of action of N-(2-ethyl-2H-tetraazol-5-yl)butanamide and its potential applications in photodynamic therapy. Finally, investigations into the potential toxicity of N-(2-ethyl-2H-tetraazol-5-yl)butanamide and its effects on biological systems are needed to ensure its safety for use in lab experiments.
合成法
The synthesis of N-(2-ethyl-2H-tetraazol-5-yl)butanamide involves the reaction of 2-ethyl-2H-tetrazole-5-carboxylic acid with butanoyl chloride in the presence of a base such as triethylamine. The resulting product is N-(2-ethyl-2H-tetraazol-5-yl)butanamide, which can be purified using standard techniques such as column chromatography or recrystallization.
特性
製品名 |
N-(2-ethyl-2H-tetraazol-5-yl)butanamide |
|---|---|
分子式 |
C7H13N5O |
分子量 |
183.21 g/mol |
IUPAC名 |
N-(2-ethyltetrazol-5-yl)butanamide |
InChI |
InChI=1S/C7H13N5O/c1-3-5-6(13)8-7-9-11-12(4-2)10-7/h3-5H2,1-2H3,(H,8,10,13) |
InChIキー |
DUUFAOAFBKVYMI-UHFFFAOYSA-N |
SMILES |
CCCC(=O)NC1=NN(N=N1)CC |
正規SMILES |
CCCC(=O)NC1=NN(N=N1)CC |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



![N-(3-{[(2-isopropyl-5-methylphenoxy)acetyl]amino}-4-methoxyphenyl)-2-furamide](/img/structure/B237741.png)


![N-(3-{[(4-tert-butylphenoxy)acetyl]amino}-4-methoxyphenyl)-2-furamide](/img/structure/B237745.png)

![2-chloro-N-[2-(4-isobutyryl-1-piperazinyl)phenyl]benzamide](/img/structure/B237768.png)

![N-[2-(4-isobutyryl-1-piperazinyl)phenyl]butanamide](/img/structure/B237779.png)

![55-(2-Amino-2-oxoethyl)-42,62-di(ethylidene)-36-(1-hydroxyethyl)-33,51-dimethyl-15-methylidene-13,28,34,37,40,43,49,53,60,63-decaoxo-6,10,17,21,25,32,57-heptathia-14,29,35,38,41,44,50,54,61,64,65,66,67,68,69,70,71-heptadecazadecacyclo[31.19.12.14,52.15,8.19,12.116,19.120,23.124,27.156,59.044,48]henheptaconta-1(52),2,4(66),5(71),7,9(70),16(69),18,20(68),22,24(67),56(65)-dodecaene-30-carboxylic acid](/img/structure/B237786.png)



